1-(1H-Imidazol-4-yl)-ethanol HCl
Description
Contextual Significance of Imidazole-Containing Structures in Organic and Medicinal Chemistry
The imidazole (B134444) ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of organic and medicinal chemistry. lifechemicals.comnih.gov Its unique structural and electronic properties make it a "privileged structure," meaning it can bind to a variety of biological targets with high affinity. mdpi.comnih.gov This versatility is evident in nature, where the imidazole motif is a key component of essential biological molecules such as the amino acid histidine and the neurotransmitter histamine. lifechemicals.commdpi.comwikipedia.org
In the pharmaceutical realm, the imidazole core is present in a wide array of drugs spanning numerous therapeutic categories. nih.govwikipedia.org Marketed drugs like the anti-cancer agent methotrexate, the antifungal clotrimazole, and the anti-ulcer drug cimetidine (B194882) all feature this heterocyclic system. mdpi.comnih.govwikipedia.org The imidazole ring's ability to participate in hydrogen bonding and its electron-rich nature allow it to interact effectively with enzymes and receptors in the body. nih.gov Beyond medicine, imidazole derivatives are crucial in materials science, serving as components of ionic liquids, catalysts, and polymers. lifechemicals.com
The Role of 1-(1H-Imidazol-4-yl)-ethanol Hydrochloride as a Foundational Chemical Entity
1-(1H-Imidazol-4-yl)-ethanol hydrochloride emerges from this rich chemical context as a valuable foundational chemical entity, primarily utilized as a building block in organic synthesis. Its structure combines the versatile imidazole ring with a chiral ethanol (B145695) side chain, offering multiple points for chemical modification. Researchers in synthetic chemistry can leverage this molecule to construct more complex and elaborate imidazole-based compounds for various applications, from drug discovery to materials science.
The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it convenient for handling and use in chemical reactions. It is commercially available from various suppliers as a research chemical, underscoring its role as a starting material or intermediate in multi-step synthetic pathways. fluorochem.co.uka2bchem.combldpharm.com
Chemical Properties of 1-(1H-Imidazol-4-yl)-ethanol Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 62256-53-5 |
| Molecular Formula | C5H9ClN2O |
| Molecular Weight | 148.59 g/mol |
| Canonical SMILES | CC(O)c1c[nH]cn1.Cl |
| InChI Key | InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H |
This data is compiled from publicly available chemical databases. fluorochem.co.uka2bchem.com
Overview of Current Research Trajectories Focusing on Chiral Imidazole-Ethanol Frameworks
The presence of a chiral center in the 1-(1H-Imidazol-4-yl)-ethanol structure is of significant interest in modern chemistry. Chirality plays a critical role in life sciences and materials science. monash.edu Research into chiral imidazole-containing frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), is a rapidly expanding area. mdpi.commdpi.com
These advanced materials are being developed for applications in enantioselective separations and asymmetric catalysis. For instance, homochiral zeolitic imidazolate frameworks (ZIFs) have been synthesized and shown to effectively separate the enantiomers of chiral alcohols like 1-phenylethanol. monash.edu The incorporation of chiral building blocks is essential for creating the specific chiral environments within the pores of these frameworks that enable such discriminations. monash.edufrontiersin.org
Furthermore, chiral bicyclic imidazoles have been successfully employed as organocatalysts to facilitate direct enantioselective C-acetylation reactions with high efficiency and excellent enantioselectivity. chinesechemsoc.org These studies highlight a clear research trajectory where simple, chiral imidazole-containing molecules like 1-(1H-Imidazol-4-yl)-ethanol can serve as crucial starting materials or ligands. Their defined stereochemistry can be transferred to create sophisticated, three-dimensional structures with tailored chiral properties for use in catalysis, chemical sensing, and separation technologies. mdpi.comfrontiersin.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1H-imidazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGNFQUIGSRZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 1 1h Imidazol 4 Yl Ethanol Hydrochloride
Established Synthetic Routes to the 1-(1H-Imidazol-4-yl)-ethanol Scaffold
The construction of the 1-(1H-Imidazol-4-yl)-ethanol scaffold can be approached through various synthetic strategies, primarily involving either the pre-functionalization of an existing imidazole (B134444) ring or the formation of the imidazole ring with the desired substituent already in place.
Strategies for Carbon-Carbon Bond Formation at the Ethanol (B145695) Moiety
A primary and direct method for introducing the 1-hydroxyethyl group at the C4 position of the imidazole ring involves the addition of a methyl nucleophile to a suitable C4-formylimidazole precursor. The Grignard reaction, utilizing methylmagnesium bromide (CH3MgBr), is a classic and effective method for this transformation. This reaction proceeds through the nucleophilic addition of the methyl group to the carbonyl carbon of imidazole-4-carbaldehyde, followed by an acidic workup to yield the desired secondary alcohol. Organolithium reagents, such as methyllithium, can also be employed for this purpose and may offer different reactivity and selectivity profiles.
Another strategy involves a two-step process starting from a C4-haloimidazole, such as 4-bromoimidazole. A palladium-catalyzed cross-coupling reaction, like the Suzuki or Stille coupling, could be employed to introduce a protected acetaldehyde (B116499) equivalent. Subsequent deprotection and reduction would then yield the 1-(1H-Imidazol-4-yl)-ethanol scaffold. Furthermore, direct C-H functionalization of the imidazole ring at the C4 position with acetaldehyde or a suitable equivalent represents a more atom-economical approach, though it may present challenges in terms of regioselectivity and control of the oxidation state.
| Reagent | Substrate | Product | Typical Conditions | Yield (%) |
| Methylmagnesium Bromide | Imidazole-4-carbaldehyde | 1-(1H-Imidazol-4-yl)-ethanol | Dry ether or THF, followed by acidic workup | Moderate to High |
| Methyllithium | Imidazole-4-carbaldehyde | 1-(1H-Imidazol-4-yl)-ethanol | Anhydrous ether or THF at low temperatures | Moderate to High |
| Acetaldehyde | N-protected 4-lithioimidazole | N-protected 1-(1H-Imidazol-4-yl)-ethanol | Anhydrous THF, -78 °C to rt | Variable |
Imidazole Ring Functionalization and Derivatization Approaches
Functionalization of a pre-formed imidazole ring is a common strategy. Direct lithiation of an N-protected imidazole at the C5 position, followed by quenching with an appropriate electrophile, is a known method for introducing substituents. However, achieving selective functionalization at the C4 position can be more challenging due to the electronic nature of the imidazole ring. Palladium-catalyzed cross-coupling reactions offer a powerful tool for the regioselective functionalization of halo-substituted imidazoles. For instance, 4-bromo-1H-imidazole can serve as a versatile starting material for the introduction of various functional groups, including a protected ethanol moiety, through reactions like the Suzuki, Heck, or Sonogashira couplings.
Direct C-H functionalization has emerged as a highly desirable and environmentally friendly approach. While C2-H activation is often favored in imidazoles, methods for regioselective C4-H functionalization are being developed. These reactions, typically catalyzed by transition metals like palladium or rhodium, can potentially allow for the direct introduction of an acetyl or a protected hydroxyethyl (B10761427) group.
| Reaction Type | Substrate | Reagent/Catalyst | Product |
| Suzuki Coupling | 4-Bromo-1H-imidazole | (1-Ethoxyvinyl)boronic acid pinacol (B44631) ester / Pd catalyst | 4-(1-Ethoxyvinyl)-1H-imidazole |
| Lithiation/Alkylation | N-Trityl-imidazole | n-BuLi, then Acetaldehyde | N-Trityl-4-(1-hydroxyethyl)imidazole |
| C-H Activation | N-Protected Imidazole | Acetaldehyde / Transition Metal Catalyst | N-Protected 4-(1-hydroxyethyl)imidazole |
Condensation and Cyclization Strategies for Related Imidazole Derivatives
Classical imidazole syntheses can be adapted to produce 4-substituted derivatives. The Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, can theoretically yield 4-(1-hydroxyethyl)imidazole if appropriate precursors are used, for instance, by employing methylglyoxal, formaldehyde, and ammonia. wikipedia.orgmdpi.comresearchgate.net However, controlling the regioselectivity to favor the desired 4-substituted product can be a significant challenge.
The Marckwald synthesis, which involves the reaction of an α-aminoketone with a cyanate (B1221674) or thiocyanate (B1210189), is another established method for imidazole ring formation. researchgate.netnih.gov By starting with an appropriately substituted α-aminoketone, it is possible to construct the imidazole ring with the desired ethanol moiety at the C4 position. For example, the reaction of 3-amino-4-hydroxypentan-2-one with potassium thiocyanate followed by oxidative desulfurization could potentially yield the target molecule.
| Synthesis Name | Precursors | Product | Key Features |
| Radziszewski Synthesis | Methylglyoxal, Formaldehyde, Ammonia | 4-Methyl-1H-imidazole (potential for 4-hydroxyethyl with different precursors) | One-pot, multicomponent reaction. wikipedia.orgmdpi.comresearchgate.net |
| Marckwald Synthesis | 3-Amino-4-hydroxypentan-2-one, Potassium Thiocyanate | 2-Mercapto-4-(1-hydroxyethyl)imidazole | Formation of a 2-mercaptoimidazole (B184291) intermediate. researchgate.netnih.gov |
Stereoselective Synthesis of 1-(1H-Imidazol-4-yl)-ethanol Enantiomers
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of methods for the stereoselective synthesis of the (R)- and (S)-enantiomers of 1-(1H-Imidazol-4-yl)-ethanol is of paramount importance.
Chiral Auxiliaries and Asymmetric Catalysis in Synthesis
One of the most reliable methods for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgrsc.orgresearchgate.net A prochiral precursor, such as an N-acylated imidazole, can be attached to a chiral auxiliary. The auxiliary then directs the stereochemical outcome of a subsequent reaction, for example, the addition of a methyl group to a C4-glyoxylyl group. After the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. organic-chemistry.org
Asymmetric catalysis offers a more efficient approach as a small amount of a chiral catalyst can generate a large quantity of the chiral product. The asymmetric reduction of a prochiral ketone, 1-(1H-imidazol-4-yl)ethanone, is a key strategy. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane (B79455) reducing agent, is a powerful and predictable method for the enantioselective reduction of ketones to alcohols. wikipedia.orgnih.govchem-station.comorganic-chemistry.orgalfa-chemistry.comnih.govresearchgate.netnih.govmdpi.com By selecting the appropriate enantiomer of the CBS catalyst, either the (R)- or (S)-alcohol can be obtained with high enantiomeric excess.
| Method | Precursor | Catalyst/Auxiliary | Product | Typical Enantiomeric Excess (ee) |
| Chiral Auxiliary | N-Imidazolyl glyoxylic acid derivative | Evans Oxazolidinone | (R)- or (S)-1-(1H-Imidazol-4-yl)-ethanol | >95% |
| Asymmetric Reduction (CBS) | 1-(1H-Imidazol-4-yl)ethanone | (R)- or (S)-CBS Catalyst, BH3·THF | (S)- or (R)-1-(1H-Imidazol-4-yl)-ethanol | >90% |
Biocatalytic and Enzymatic Approaches for Enantioselective Production
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, such as lipases and alcohol dehydrogenases, can exhibit exquisite enantioselectivity. Lipase-catalyzed kinetic resolution is a widely used method for separating a racemic mixture of 1-(1H-Imidazol-4-yl)-ethanol. nih.govnih.govnih.govnih.govresearchgate.netnih.gov In this process, a lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. The choice of lipase, acyl donor, and solvent are crucial for achieving high enantioselectivity and conversion.
A more advanced and efficient biocatalytic strategy is deracemization. nih.govnih.gov This approach combines a stereoselective oxidation of one enantiomer of the alcohol to the corresponding ketone with a stereoselective reduction of the in-situ generated ketone back to the desired enantiomer of the alcohol. This dynamic kinetic resolution process can theoretically convert a racemic starting material completely into a single enantiomer, thus overcoming the 50% yield limitation of traditional kinetic resolution.
| Method | Substrate | Biocatalyst | Product | Key Advantage |
| Kinetic Resolution | Racemic 1-(1H-Imidazol-4-yl)-ethanol | Lipase (e.g., Candida antarctica Lipase B) | (R)- or (S)-1-(1H-Imidazol-4-yl)-ethanol and the corresponding acetate (B1210297) | High enantioselectivity for one enantiomer. |
| Deracemization | Racemic 1-(1H-Imidazol-4-yl)-ethanol | Alcohol Dehydrogenase / Oxidoreductase | Single enantiomer of 1-(1H-Imidazol-4-yl)-ethanol | Theoretical 100% yield of the desired enantiomer. |
Derivatization and Functionalization of 1-(1H-Imidazol-4-yl)-ethanol
The chemical versatility of 1-(1H-Imidazol-4-yl)-ethanol, stemming from its hydroxyl group and the reactive imidazole ring, allows for a wide array of derivatization and functionalization reactions. These transformations are pivotal for modulating the molecule's physicochemical properties and for its incorporation into more complex chemical structures.
Modifications of the Hydroxyl Group
The secondary alcohol functionality in 1-(1H-Imidazol-4-yl)-ethanol is a prime site for chemical modification, most notably through esterification and etherification reactions.
Esterification: The hydroxyl group can be readily converted to an ester moiety through reaction with various carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides. This transformation is a common strategy to introduce a diverse range of functional groups onto the molecule. For instance, a series of ester derivatives of the related compound 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol have been synthesized by reacting the parent alcohol with different carboxylic acids researchgate.net. This suggests that similar esterification reactions can be applied to 1-(1H-Imidazol-4-yl)-ethanol to produce a library of novel compounds. The reaction typically proceeds in the presence of a coupling agent or a catalyst.
Etherification: The formation of ethers from the hydroxyl group represents another significant modification. While direct literature on the etherification of 1-(1H-Imidazol-4-yl)-ethanol is not abundant, general synthetic methodologies for ether synthesis can be applied. For example, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a plausible route. A patent describes the O-alkylation of a similar imidazole aromatic alcohol derivative under phase-transfer catalyst conditions with a corresponding benzyl (B1604629) halogen google.com.
A summary of potential hydroxyl group modifications is presented in the table below.
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| Esterification | Carboxylic acid, DCC/DMAP or Acyl chloride, pyridine | Ester |
| Etherification | NaH, Alkyl halide (Williamson synthesis) | Ether |
Alkylation and Acylation of the Imidazole Nitrogen
The imidazole ring of 1-(1H-Imidazol-4-yl)-ethanol possesses two nitrogen atoms, with the N-1 position being a common site for alkylation and acylation, leading to the formation of N-substituted derivatives.
N-Alkylation: The nitrogen atom of the imidazole ring can be alkylated using various alkylating agents, such as alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride and potassium carbonate. The choice of solvent and reaction temperature can influence the regioselectivity of the alkylation. Several methods for the N-alkylation of imidazoles are known in the prior art, including reaction with alkyl halides in the presence of sodium hydroxide (B78521) or in solvents like tetrahydrofuran (B95107) google.com. These general procedures can be adapted for the N-alkylation of 1-(1H-Imidazol-4-yl)-ethanol. A study on the N-alkylation of 4(5)-nitro-1H-imidazole derivatives has also been reported, showcasing the feasibility of this transformation on substituted imidazoles researchgate.net.
N-Acylation: Acylation of the imidazole nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group to the N-1 position of the imidazole ring. Similar to alkylation, this reaction is often performed in the presence of a base to facilitate the nucleophilic attack of the imidazole nitrogen.
The table below summarizes common N-alkylation and N-acylation reactions.
| Reaction Type | Reagents and Conditions | Resulting Structure |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkyl-1-(1H-imidazol-4-yl)-ethanol |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine, Et3N) | N-Acyl-1-(1H-imidazol-4-yl)-ethanol |
Substituent Introduction on the Imidazole Heterocycle
The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents onto the carbon atoms of the ring.
Halogenation: The imidazole ring can be halogenated, typically with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce bromine or chlorine atoms, respectively. The position of halogenation can be influenced by the reaction conditions and the existing substituents on the ring.
Nitration: Nitration of the imidazole ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. This introduces a nitro group onto the heterocycle, which can serve as a functional handle for further transformations.
Acylation: While acylation can occur on the nitrogen as mentioned earlier, under certain conditions, such as Friedel-Crafts acylation, it may be possible to introduce an acyl group onto the carbon skeleton of the imidazole ring, although this is less common for electron-rich imidazoles due to catalyst coordination with the ring nitrogens sci-hub.ru. A mild mono-acylation of 4,5-diiodoimidazole has been reported, suggesting that acylation at the carbon of the imidazole ring is achievable under specific conditions orgsyn.org.
The following table outlines methods for introducing substituents onto the imidazole ring.
| Substitution Type | Reagents and Conditions | Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS), CCl4 | C-2, C-5, or C-4 |
| Nitration | HNO3/H2SO4 | C-4 or C-5 |
| Acylation | Acyl chloride, Lewis acid (less common) | C-2, C-4, or C-5 |
Formation of Polyheterocyclic and Complex Hybrid Architectures
1-(1H-Imidazol-4-yl)-ethanol can serve as a versatile building block for the synthesis of more complex molecular architectures, including polyheterocyclic systems and hybrid molecules. Its bifunctional nature, possessing both a hydroxyl group and an imidazole ring, allows for its incorporation into larger scaffolds through various synthetic strategies.
Fused Imidazole Systems: The imidazole ring of 1-(1H-Imidazol-4-yl)-ethanol can be annulated to form fused bicyclic systems. For example, derivatives of the imidazole ring can undergo cycloaddition reactions to form imidazo[1,2-a]pyridines or other fused heterocycles. While direct examples starting from 1-(1H-Imidazol-4-yl)-ethanol are not prevalent in the literature, the general principles of constructing such fused systems from imidazole precursors are well-established rsc.org.
Hybrid Molecules: The hydroxyl and imidazole functionalities can be used to link 1-(1H-Imidazol-4-yl)-ethanol to other molecular fragments, creating hybrid molecules with potentially novel properties. For instance, the hydroxyl group can be used to form an ester or ether linkage with another bioactive molecule, while the imidazole nitrogen can be alkylated to connect to another scaffold. The synthesis of imidazolone (B8795221) derivatives with lipophilic moieties showcases the use of imidazole building blocks in constructing complex molecules nih.gov.
Multicomponent Reactions: The reactivity of the imidazole core makes it a suitable component in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a one-pot synthesis. The use of imidazole derivatives in MCRs to generate highly substituted and structurally diverse compounds has been reported, highlighting the potential of 1-(1H-Imidazol-4-yl)-ethanol as a building block in combinatorial chemistry researchgate.net.
The table below provides examples of the construction of complex architectures.
| Architecture Type | Synthetic Strategy | Potential Product Class |
| Fused Heterocycles | Annulation reactions on the imidazole ring | Imidazo[1,2-a]pyridines, Imidazo[2,1-b]thiazoles |
| Hybrid Molecules | Linking via hydroxyl or imidazole nitrogen | Ester/ether-linked hybrids, N-alkylated hybrids |
| Complex Scaffolds | Multicomponent reactions | Highly substituted imidazoles |
Chiral Resolution Techniques for Enantiomeric Purification of 1 1h Imidazol 4 Yl Ethanol
Chromatographic Enantioseparation Strategies
Chromatographic techniques are at the forefront of chiral separations, offering high-resolution and efficient purification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play pivotal roles in the enantioseparation of imidazole-containing ethanol (B145695) derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC stands as a powerful and widely adopted method for the separation of enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide array of chiral compounds, including those structurally related to 1-(1H-Imidazol-4-yl)-ethanol. semanticscholar.orgnih.govcsfarmacie.cz
The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal enantioseparation. For imidazole-containing ethanol derivatives, cellulose and amylose-based columns, such as those from the Chiralpak and Lux series, are frequently employed. nih.govscirp.org Normal-phase chromatography, often utilizing a mobile phase consisting of a mixture of n-hexane and an alcohol like ethanol or isopropanol, has proven effective. semanticscholar.orgnih.gov The alcohol modifier in the mobile phase plays a crucial role in the separation mechanism, influencing the interactions between the analyte and the CSP. researchgate.net
The success of a chiral HPLC separation is quantified by parameters such as the separation factor (α) and resolution (Rs). A higher separation factor indicates a greater difference in retention between the two enantiomers, while a higher resolution value signifies a better, more baseline-separated distinction between the two peaks.
Table 1: Chiral HPLC Conditions for the Separation of Imidazole-Ethanol Derivatives
| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol | Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (85:15, v/v) | - | - | nih.gov |
| Proline Derivatives | Chiralpak AD-H | Hexane/Ethanol with 0.1% TFA | - | Good | researchgate.net |
| NBI-98854 (Valbenazine) | Lux Cellulose-2 | 20 mM Ammonium (B1175870) Acetate (B1210297): Acetonitrile (44:56) | - | ~4.2 | scirp.org |
| Chiral Amines | Chiralcel OD-H | Cyclohexane/n-Hexane/Isopropanol/DEA | - | - | mdpi.com |
Data for structurally similar compounds are presented to illustrate common methodologies.
Gas Chromatography (GC) for Enantiomeric Purity Evaluation
Gas chromatography is another valuable tool in the field of chiral analysis, primarily for determining the enantiomeric excess (ee) of a sample after a resolution procedure. nih.gov While HPLC is often used for preparative separations, GC provides a highly sensitive method for analytical quantification of enantiomeric purity. sci-hub.se
For volatile compounds, direct enantioseparation can be achieved using a chiral stationary phase, similar to HPLC. However, for many pharmaceutical compounds, including 1-(1H-Imidazol-4-yl)-ethanol which may have limited volatility, a derivatization step is often necessary. sci-hub.se This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. mdpi.com The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original sample.
Diastereomeric Salt Formation and Fractional Crystallization
A classical and industrially scalable method for resolving racemates is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic base, 1-(1H-Imidazol-4-yl)-ethanol, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts.
(R,S)-Alcohol + (R)-Acid → (R)-Alcohol-(R)-Acid + (S)-Alcohol-(R)-Acid
Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. csfarmacie.czgoogle.com One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. After separation of the crystallized salt, the desired enantiomer of the alcohol can be recovered by treatment with a base to neutralize the resolving agent. A patent for a similar process describes the resolution of imidazolyl compounds by forming an acid addition salt and performing crystallization in a solvent like methanol (B129727) or ethanol. google.com
The choice of resolving agent and solvent system is crucial for the success of this method and often requires empirical optimization. Commonly used chiral resolving agents for basic compounds include tartaric acid, mandelic acid, and camphorsulfonic acid.
Kinetic Resolution Approaches
Kinetic resolution is a dynamic method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. researchgate.net In the case of 1-(1H-Imidazol-4-yl)-ethanol, enzyme-catalyzed kinetic resolution is a particularly attractive approach due to the high enantioselectivity often exhibited by enzymes. unimi.itntnu.no
Lipases are a class of enzymes frequently used for the kinetic resolution of alcohols. chemrxiv.org In a typical lipase-catalyzed kinetic resolution, the racemic alcohol is subjected to a transesterification reaction with an acyl donor, such as vinyl acetate. The lipase (B570770) will selectively acylate one enantiomer at a much faster rate than the other.
(R,S)-Alcohol + Acyl Donor --(Lipase)--> (R)-Ester + (S)-Alcohol (unreacted)
This results in a mixture of the acylated enantiomer (ester) and the unreacted enantiomer (alcohol). These two products can then be easily separated by standard chromatographic techniques. Lipases such as Candida antarctica lipase B (CAL-B) have been shown to be effective in the kinetic resolution of various heteroarylethanols. researchgate.net The reaction is typically carried out in an organic solvent to facilitate the enzymatic activity. rsc.org
The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value is indicative of a highly effective resolution.
Advanced Spectroscopic and Physico Chemical Characterization in Research of 1 1h Imidazol 4 Yl Ethanol Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 1-(1H-Imidazol-4-yl)-ethanol hydrochloride. Through the application of one-dimensional and two-dimensional NMR experiments, a detailed picture of the molecule's connectivity and spatial arrangement can be obtained.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. researchgate.net The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. libretexts.org For instance, in the ¹H NMR spectrum, signals corresponding to the imidazole (B134444) ring protons, the ethanol (B145695) side chain protons (methine and methyl), and the hydroxyl proton can be distinctly identified. Similarly, the ¹³C NMR spectrum reveals signals for each unique carbon atom in the imidazole ring and the ethanol substituent. rsc.orgjocpr.com
Table 1: Representative NMR Data for Imidazole-Containing Compounds
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | 7.0 - 8.0 | Imidazole ring protons researchgate.netvu.nl |
| ¹H | ~5.0 | Methine proton (-CHOH) |
| ¹H | ~1.5 | Methyl protons (-CH₃) |
| ¹³C | 115 - 140 | Imidazole ring carbons vu.nlmdpi.com |
| ¹³C | ~65 | Methine carbon (-CHOH) |
| ¹³C | ~20 | Methyl carbon (-CH₃) |
Note: The exact chemical shifts can vary depending on the solvent and the specific salt form.
1-(1H-Imidazol-4-yl)-ethanol is a chiral molecule, existing as a pair of enantiomers. Quantitative NMR (qNMR) spectroscopy is a powerful tool for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. libretexts.orgresearchgate.net This technique often involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net These chiral auxiliaries interact with the enantiomers of the analyte to form diastereomeric complexes or derivatives, which exhibit distinct signals in the NMR spectrum. libretexts.org
By integrating the signals corresponding to each diastereomer, the relative amounts of the enantiomers in the original mixture can be precisely quantified. researchgate.netgoogle.com The accuracy of qNMR for enantiomeric ratio determination is often comparable to that of chiral chromatography methods. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to gain insight into the structure of 1-(1H-Imidazol-4-yl)-ethanol hydrochloride by analyzing its fragmentation patterns. mdpi.com
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. semanticscholar.orgscispace.com This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of 1-(1H-Imidazol-4-yl)-ethanol. rsc.org Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for the analysis of such polar compounds. mdpi.comsemanticscholar.org
Coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry provides a powerful two-dimensional analytical approach. LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like 1-(1H-Imidazol-4-yl)-ethanol hydrochloride. uu.nl The LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. mdpi.com
GC-MS can also be employed, often after derivatization of the analyte to increase its volatility. researchgate.netscielo.org.mx The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the identity of the eluted compound. researchgate.net Both LC-MS and GC-MS are valuable for purity assessment and the identification of any potential impurities or degradation products.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in 1-(1H-Imidazol-4-yl)-ethanol hydrochloride and can offer insights into its conformational properties. derpharmachemica.comsemanticscholar.org These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. researchgate.netrsc.org
The FTIR and Raman spectra of 1-(1H-Imidazol-4-yl)-ethanol hydrochloride would be expected to show characteristic absorption or scattering bands corresponding to the vibrations of the imidazole ring, the hydroxyl group, and the alkyl side chain. aip.orgacs.orgresearchgate.net For instance, the O-H stretching vibration of the alcohol group typically appears as a broad band in the FTIR spectrum, while the C-H stretching and bending vibrations of the imidazole ring and the ethanol moiety will also be present. mdpi.commdpi.com The positions and intensities of these bands can be used to confirm the presence of these functional groups and can be sensitive to intermolecular interactions, such as hydrogen bonding. rsc.orgresearchgate.net
Table 2: Expected Vibrational Frequencies for 1-(1H-Imidazol-4-yl)-ethanol Hydrochloride
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (imidazole) | Stretching | 3100-3300 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=N, C=C (imidazole) | Stretching | 1400-1600 |
| C-O (alcohol) | Stretching | 1050-1260 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(1H-Imidazol-4-yl)-ethanol hydrochloride, the FT-IR spectrum provides a unique fingerprint, revealing characteristic vibrations of its constituent parts: the imidazole ring, the ethanol side chain, and the hydrochloride salt.
The spectrum is characterized by several key absorption bands. A broad and strong absorption band is typically observed in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the protonated imidazole ring also appear in this high-wavenumber region, often as multiple bands. Stretching vibrations for the aromatic C-H bonds of the imidazole ring and the aliphatic C-H bonds of the ethanol moiety are expected in the 3150-2850 cm⁻¹ range. mdpi.com
The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. The C=N and C=C stretching vibrations within the imidazole ring give rise to strong bands between 1600 cm⁻¹ and 1400 cm⁻¹. mdpi.com The C-O stretching vibration of the secondary alcohol group is anticipated to produce a distinct band around 1100-1050 cm⁻¹. In-plane and out-of-plane bending vibrations for C-H and N-H bonds also contribute to the complexity of this region, providing further structural confirmation. mdpi.comprimescholars.com
Table 1: Characteristic FT-IR Absorption Bands for 1-(1H-Imidazol-4-yl)-ethanol Hydrochloride
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3200-3000 | N-H stretch | Imidazolium ion |
| 3150-3050 | C-H stretch (aromatic) | Imidazole ring |
| 2980-2850 | C-H stretch (aliphatic) | Ethanol side chain |
| 1600-1400 | C=N, C=C stretch | Imidazole ring |
| 1100-1050 | C-O stretch | Secondary alcohol |
| 900-650 (broad) | N-H, O-H out-of-plane bend | Imidazolium, Alcohol |
Raman Spectroscopy
Raman spectroscopy serves as a valuable complementary technique to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy excels at detecting vibrations of non-polar bonds and symmetric stretches.
Table 2: Expected Raman Shifts for 1-(1H-Imidazol-4-yl)-ethanol Hydrochloride
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3150-3050 | C-H stretch (aromatic) | Imidazole ring |
| 2980-2880 | C-H stretch (aliphatic) | Ethanol side chain |
| 1580-1400 | Ring stretching (C=C, C=N) | Imidazole ring |
| 1300-1200 | Ring breathing mode | Imidazole ring |
| 890-880 | C-C stretch | Ethanol side chain |
Elemental Composition and Purity Assessment
Verifying the elemental composition and assessing the purity of 1-(1H-Imidazol-4-yl)-ethanol hydrochloride are critical steps in its characterization. These are typically achieved through a combination of elemental analysis and classical titrimetric methods.
Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For halogen-containing compounds, the analysis can be extended to include the halogen. This technique is fundamental for confirming that the empirical formula of the synthesized compound matches the theoretical formula. asianpubs.orgchem-soc.si The compound is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
For 1-(1H-Imidazol-4-yl)-ethanol hydrochloride (molecular formula C₅H₉N₂O·HCl, molecular weight 148.60 g/mol ), the theoretical elemental composition is calculated and compared against the experimental values obtained from the CHN analyzer. A close correlation between the found and calculated values provides strong evidence for the compound's identity and high purity. pubcompare.ai
Table 3: Theoretical Elemental Composition of 1-(1H-Imidazol-4-yl)-ethanol Hydrochloride
| Element | Symbol | Atomic Weight | Molar Mass (g/mol) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 60.055 | 40.42% |
| Hydrogen | H | 1.008 | 10.08 | 6.78% |
| Nitrogen | N | 14.007 | 28.014 | 18.85% |
| Oxygen | O | 15.999 | 15.999 | 10.77% |
| Chlorine | Cl | 35.453 | 35.453 | 23.86% |
| Total | 148.60 | 100.00% |
Titrimetric analysis offers a classical, accurate, and often pharmacopoeia-mandated method for determining the purity of a substance. basicmedicalkey.com For 1-(1H-Imidazol-4-yl)-ethanol hydrochloride, several titrimetric strategies can be employed.
Argentometric Titration: The chloride content can be accurately determined using an argentometric titration, such as the Mohr, Volhard, or Fajans method. In this procedure, the hydrochloride salt is dissolved in a suitable solvent, and the chloride ions (Cl⁻) are titrated with a standardized solution of silver nitrate (B79036) (AgNO₃), forming a silver chloride (AgCl) precipitate. The endpoint is detected using a specific indicator or potentiometrically.
Acid-Base Titration: The purity can also be assessed by titrating the basic imidazole nitrogen. Since the compound is a hydrochloride salt, a non-aqueous titration is the most suitable approach. basicmedicalkey.com The sample is dissolved in a non-aqueous solvent like glacial acetic acid, and titrated with a standard solution of a strong acid, such as perchloric acid (HClO₄). This method quantifies the amount of the basic substance present and is widely used for the assay of amine salts. basicmedicalkey.com
The successful application of these titrimetric methods provides a reliable purity value, often expressed as a percentage assay, which complements the data from spectroscopic and elemental analyses. avantorsciences.com
Computational Chemistry and Theoretical Investigations of 1 1h Imidazol 4 Yl Ethanol Hydrochloride
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) methods are fundamental to modern chemistry, offering insights into molecular properties by solving the Schrödinger equation. For 1-(1H-Imidazol-4-yl)-ethanol hydrochloride, these studies can elucidate its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. It is particularly effective for optimizing molecular geometries and predicting vibrational spectra. For 1-(1H-Imidazol-4-yl)-ethanol hydrochloride, a DFT approach, commonly using a functional like B3LYP with a basis set such as 6-31+G(d,p), would be employed to find the molecule's lowest energy structure. mdpi.comresearchgate.net This optimization provides precise bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. mdpi.commdpi.com By comparing calculated and experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule. For instance, the characteristic stretching frequencies of the O-H, C-O, N-H, and C=N bonds can be precisely identified.
Please note: The following table contains illustrative data based on typical DFT calculations for similar imidazole (B134444) derivatives, as specific published research for this compound is not available.
Table 1: Illustrative Optimized Geometrical Parameters for 1-(1H-Imidazol-4-yl)-ethanol Hydrochloride using DFT (B3LYP/6-31+G(d,p))| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| C(ethanol)-O | 1.43 Å | |
| O-H | 0.97 Å | |
| C(ethanol)-C(imidazole) | 1.51 Å | |
| N(1)-C(2) | 1.38 Å | |
| C(4)-C(5) | 1.37 Å | |
| Bond Angles | ||
| C-O-H | 108.5° | |
| C(imidazole)-C(ethanol)-O | 111.2° | |
| C(2)-N(3)-C(4) | 108.0° | |
| Dihedral Angles | ||
| O-C(ethanol)-C(imidazole)-N(3) | 65.0° | |
| H-O-C(ethanol)-C(imidazole) | -175.5° |
Ab Initio Methods for Electronic Properties
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods are often used to compute fundamental electronic properties. For 1-(1H-Imidazol-4-yl)-ethanol hydrochloride, ab initio calculations can provide insights into its electronic energy, orbital energies (HOMO and LUMO), and dipole moment. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. These calculations are crucial for understanding the molecule's potential interactions and reaction mechanisms. rsc.org
Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Computational methods are highly effective in predicting spectroscopic data, which aids in the interpretation of experimental results.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.comtandfonline.com By computing the ¹H and ¹³C NMR spectra for 1-(1H-Imidazol-4-yl)-ethanol hydrochloride, researchers can assign specific peaks in the experimental spectra to individual atoms in the molecule. mdpi.com This is invaluable for confirming the structure, especially for complex molecules.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength (f), can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions occurring within the molecule. researchgate.net
Please note: The following table contains illustrative data based on typical computational predictions for similar imidazole derivatives, as specific published research for this compound is not available.
Table 2: Illustrative Predicted Spectroscopic Data for 1-(1H-Imidazol-4-yl)-ethanol Hydrochloride| Spectrum | Parameter | Atom/Transition | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | H on C2 (imidazole) | 7.8 ppm |
| H on C5 (imidazole) | 7.1 ppm | ||
| CH (ethanol) | 4.9 ppm | ||
| CH₃ (ethanol) | 1.5 ppm | ||
| ¹³C NMR | Chemical Shift (δ) | C2 (imidazole) | 136 ppm |
| C4 (imidazole) | 135 ppm | ||
| C5 (imidazole) | 117 ppm | ||
| CH (ethanol) | 65 ppm | ||
| CH₃ (ethanol) | 22 ppm | ||
| UV-Vis (TD-DFT) | λmax | π → π* | 215 nm |
| Oscillator Strength (f) | 0.45 |
Molecular Modeling and Simulation Approaches
While quantum mechanics describes the electronic structure of a single molecule, molecular modeling and simulation techniques are used to explore its conformational flexibility and interactions with its environment over time.
Conformational Analysis and Energy Landscapes
1-(1H-Imidazol-4-yl)-ethanol hydrochloride possesses several rotatable bonds, leading to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers. This is typically done by systematically rotating key dihedral angles and calculating the potential energy at each step to generate a potential energy surface (PES). researchgate.netresearchgate.net
For this molecule, the key dihedral angles would be around the C(imidazole)-C(ethanol) bond and the C-O bond of the alcohol group. The resulting energy landscape reveals the global minimum energy conformer (the most stable shape) as well as other low-energy conformers that may exist in equilibrium. researchgate.net Understanding the preferred conformation is essential as it dictates how the molecule interacts with other molecules.
Molecular Dynamics (MD) Simulations of Interactions (e.g., with Solvents, Chiral Selectors)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. researchgate.net An MD simulation of 1-(1H-Imidazol-4-yl)-ethanol hydrochloride, solvated in a box of water or another solvent, can provide powerful insights into its dynamic behavior and intermolecular interactions. mdpi.com
These simulations can reveal how the molecule forms hydrogen bonds with solvent molecules, particularly through its hydroxyl and imidazole groups. This information is critical for understanding its solubility and behavior in solution. Furthermore, as the molecule is chiral, MD simulations can be used to study its interaction with a chiral selector, which is fundamental in developing methods for enantiomeric separation. The simulation tracks the trajectories, energies, and interaction forces between the molecule and its environment, providing a dynamic picture of its behavior that is inaccessible through static QM calculations alone. rsc.org
While dedicated computational studies on 1-(1H-Imidazol-4-yl)-ethanol hydrochloride are not extensively detailed in publicly available literature, a vast body of research on the computational analysis of related imidazole-containing scaffolds provides a robust framework for understanding its theoretical properties. The imidazole ring is a fundamental pharmacophore in medicinal chemistry, making its derivatives common subjects for in silico investigation. nih.govbohrium.com These studies utilize computational tools to predict molecular interactions, electronic characteristics, and pharmacokinetic profiles, offering critical insights at the early stages of chemical research.
In Silico Assessment of Ligand-Target Interactions (e.g., Docking to Enzyme Active Sites of Related Scaffolds)
Molecular docking is a computational technique central to predicting how a ligand, such as an imidazole derivative, might bind to the active site of a protein or enzyme. clinmedjournals.orgresearchgate.net The imidazole scaffold is of particular interest due to its structural resemblance to the amino acid histidine and its ability to participate in crucial biological recognition events. mdpi.com Its nitrogen atoms can act as hydrogen bond donors and acceptors, and can coordinate with metal ions often found in enzyme active sites, making it a versatile binder. mdpi.comresearchgate.netjapsonline.com
Research on a wide array of imidazole derivatives demonstrates their potential to interact with numerous biological targets. For instance, various substituted imidazoles have been docked against enzymes implicated in cancer, viral diseases, and metabolic disorders. Key targets include:
Sirtuins: A family of epigenetic modifying enzymes. Docking studies have evaluated imidazole derivatives as potential sirtuin inhibitors, with analyses focusing on binding energies and interactions with key amino acid residues in the active site. nih.govresearchgate.net
Protein Kinases: Enzymes like p38 kinase and ABL1 kinase are common targets for imidazole-based inhibitors in anticancer research. ijacskros.comfrontiersin.org
Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is a target for developing antimicrobial agents, and docking studies have been used to rationalize the experimental activity of tetrasubstituted imidazoles against it. researchgate.netijacskros.com
Viral Proteases: In the search for antiviral agents, imidazole derivatives have been computationally screened against targets like the SARS-CoV-2 main protease (Mpro), showing a range of binding affinities. mdpi.com
Leishmania Enzymes: Targets such as Trypanothione Reductase in the Leishmania parasite have been studied, with docking revealing that hydrophobic interactions involving aromatic substituents on the imidazole ring are crucial for binding. clinmedjournals.org
The binding affinity in these studies is typically quantified by the Gibbs free energy (ΔG) in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The stability of these interactions is often further validated through molecular dynamics (MD) simulations. mdpi.comresearchgate.net
| Imidazole Derivative Class | Protein Target | Reported Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Imidazolyl–methanone | SARS-CoV-2 Mpro | -9.2 | HIS A:41, CYS A:145 |
| Pyridyl–imidazole | SARS-CoV-2 Mpro | -8.3 | HIS A:41, CYS A:145 |
| Thiophenyl–imidazole | SARS-CoV-2 Mpro | -8.2 | Not Specified |
| Imidazole-based N-phenylbenzamide | ABL1 Kinase | Not Specified | Not Specified |
| Aryl-substituted imidazoles | Trypanothione Reductase (Leishmania) | Not Specified | Hydrophobic interactions with active site |
Analysis of Topological and Electronic Descriptors (e.g., HOMO-LUMO, MEP, Fukui Functions)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic structure and reactivity of imidazole derivatives. irjweb.comresearchgate.netbohrium.com These theoretical studies provide insights into molecular stability, charge distribution, and the sites most susceptible to chemical reaction.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept them. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net
A large HOMO-LUMO gap suggests high stability and low chemical reactivity. irjweb.com
A small HOMO-LUMO gap indicates high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
For various imidazole derivatives studied, the HOMO is often delocalized over the imidazole ring, while the LUMO's location can vary depending on the substituents. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map is a visual tool that illustrates the charge distribution on a molecule's surface. pesquisaonline.net It is invaluable for predicting how a molecule will interact with other species, identifying regions prone to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. pesquisaonline.netresearchgate.net
Negative regions (red/yellow): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms like nitrogen. These are the preferred sites for electrophilic attack. In imidazole, the nitrogen atoms are prominent negative regions. pesquisaonline.net
Positive regions (blue): Indicate electron-poor areas, such as around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. pesquisaonline.net
Fukui Functions: Fukui functions are local reactivity descriptors derived from DFT that help to pinpoint the most reactive atoms within a molecule for electrophilic, nucleophilic, and radical attack. irjweb.compesquisaonline.netx-mol.com This analysis provides a more quantitative measure of reactivity at specific atomic sites than MEP maps alone.
| Imidazole Derivative | Method/Basis Set | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Unnamed Imidazole Derivative 1A | B3LYP/6-311+G(d,p) | -6.2967 | -1.8096 | 4.4871 |
| CLMPDI | DFT Calculation | -7.546 | -4.577 | 2.971 |
| BPCLDI | DFT Calculation | -7.549 | -4.613 | 2.936 |
| Imidazole (IM) | DFT Calculation | -6.50 | 0.91 | 7.41 |
| 1-Methylimidazole (MIM) | DFT Calculation | -6.13 | 0.94 | 7.07 |
| 1H-benzimidazole (BIM) | DFT Calculation | -5.91 | -0.01 | 5.90 |
Computational Approaches for ADME Prediction (excluding drug-specific applications)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a critical component of modern chemical biology, allowing for the early assessment of a compound's potential pharmacokinetic properties. mdpi.complos.org These computational methods evaluate a molecule's "drug-likeness" based on its physicochemical characteristics, without reference to a specific therapeutic use. Tools like SwissADME and ADMETLab are frequently used to screen libraries of compounds, including imidazole derivatives. mdpi.comresearchgate.net
Key predicted properties include:
Lipophilicity (LogP): The logarithm of the partition coefficient between octanol (B41247) and water, which influences solubility and membrane permeability. mdpi.com
Water Solubility: A crucial factor for absorption and distribution.
Drug-Likeness Rules: Adherence to established guidelines like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans.
Pharmacokinetic Parameters: Predictions may include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450. researchgate.net
| Imidazole Derivative Class | Predicted Property | Finding/Range | Computational Tool |
|---|---|---|---|
| Thiophenyl–imidazoles | Lipophilicity (LogP) | 4.9 - 6.06 | SwissADME |
| Pyridyl–imidazoles | Lipophilicity (LogP) | 2.39 - 4.64 | SwissADME |
| Imidazolyl–methanones | Lipophilicity (LogP) | 1.29 - 4.76 | SwissADME |
| Imidazole Alkaloids (Pilocarpus) | Drug-Likeness | Evaluated for pharmacokinetic/pharmacodynamic properties | ADMET Prediction Tools |
| General Imidazole Derivatives | ADMET Properties | Favorable drug-like properties predicted | admetSAR / SwissADME |
Strategic Role As a Key Synthetic Intermediate
Precursor to Structurally Diverse Imidazole-Based Compounds
The imidazole (B134444) motif is a fundamental component in numerous biologically active molecules and functional materials. rsc.org 1-(1H-Imidazol-4-yl)-ethanol HCl provides a readily available starting point for the synthesis of a variety of substituted imidazoles. The hydroxyl group on the ethanol (B145695) side chain and the nitrogen atoms within the imidazole ring offer multiple sites for chemical modification, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.
Synthetic methodologies for creating substituted imidazoles are extensive and can involve the formation of one, two, or three bonds to construct the heterocyclic ring. rsc.org Starting with a pre-formed imidazole ring, as is the case with this compound, simplifies the synthetic route to target molecules. For instance, the hydroxyl group can be oxidized to a ketone, such as in 1-(1H-imidazol-4-yl)-ethanone HCl, which can then undergo further reactions. chemicalbook.com Additionally, the secondary alcohol can be a site for esterification or etherification, leading to a broad array of derivatives.
The imidazole ring itself can be N-alkylated or N-arylated, providing another avenue for structural diversification. researchgate.net This versatility allows chemists to systematically modify the structure of the parent compound to achieve desired properties, whether for pharmaceutical, agrochemical, or materials science applications. rsc.org
Scaffold for the Development of New Chemical Probes and Ligands
The imidazole ring is a well-known coordinating ligand for a variety of metal ions and a key interaction motif in biological systems, often acting as a hydrogen bond donor or acceptor. researchgate.net This makes this compound an attractive scaffold for the design and synthesis of new chemical probes and ligands. A chemical probe is a small molecule used to study biological systems, while a ligand is a substance that forms a complex with a biomolecule to serve a biological purpose.
By modifying the core structure of this compound, researchers can develop molecules with high affinity and selectivity for specific biological targets, such as enzymes or receptors. For example, the synthesis of potent and selective inhibitors for enzymes like angiotensin-converting enzyme 2 (ACE2) has utilized imidazole-containing scaffolds. acs.org The development of such molecules is crucial for understanding disease pathways and for the discovery of new therapeutic agents.
The ability to introduce various substituents onto the imidazole ring and the ethanol side chain allows for the fine-tuning of the molecule's steric and electronic properties. This is essential for optimizing the binding interactions with a target protein. Multivalent ligands, which can bind to multiple sites on a target, can also be constructed using imidazole-based scaffolds to enhance binding affinity and specificity. nih.gov
Intermediate in Multi-Step Organic Synthesis Campaigns
In the context of complex molecule synthesis, a multi-step organic synthesis is a series of chemical reactions used to convert a readily available starting material into a more complex target molecule. researchgate.net this compound often plays a critical role as an intermediate in these lengthy synthetic sequences. Its bifunctional nature, possessing both a nucleophilic imidazole ring and a modifiable ethanol side chain, makes it a valuable component in convergent synthetic strategies.
The journey from simple starting materials to a complex final product in a multi-step synthesis often involves numerous transformations and purifications. thieme-connect.de The availability of key intermediates like this compound in a stable, easy-to-handle form is therefore highly advantageous for synthetic chemists.
Structure Activity Relationship Sar Studies of 1 1h Imidazol 4 Yl Ethanol Derivatives
Systematic Modification and Activity Profiling of Derivative Libraries
The exploration of the chemical space around the 1-(1H-imidazol-4-yl)-ethanol scaffold is a key strategy in drug discovery. This involves the synthesis of derivative libraries where specific parts of the molecule are systematically modified. These libraries are then screened against biological targets to profile their activity.
One common modification involves the esterification of the alcohol group. For instance, a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters have been synthesized and evaluated for their antifungal and anticonvulsant activities. researchgate.netresearchgate.net The synthesis typically involves reacting the parent alcohol with various carboxylic acids. researchgate.net The resulting esters, bearing different aliphatic, aromatic, or heterocyclic moieties, have shown a range of biological activities, highlighting the importance of the ester group in tuning the pharmacological profile. researchgate.net For example, in a series of such esters, compound 15 was identified as having a minimal inhibition concentration (MIC) of 0.125 µg/mL against Candida albicans. researchgate.net
Another approach is the modification of the phenyl ring attached to the ethanol (B145695) backbone. Researchers have synthesized libraries of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives with different substituents on the phenyl ring, such as chloro and methoxy (B1213986) groups. nih.govacs.org These modifications can significantly impact the compound's biological activity, as seen in studies on their anticancer and carbonic anhydrase inhibition properties. nih.gov
Furthermore, the imidazole (B134444) ring itself can be a point of modification. Libraries of imidazo[1,5-a]quinazoline derivatives have been synthesized and tested for their antitumor activity. mdpi.com These efforts, along with the creation of hybrids incorporating other heterocyclic systems like 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole, aim to explore new chemical spaces and identify novel bioactive compounds. jst.go.jpnih.gov For example, a series of 2-(2-(3-aryl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl)-4,4-diphenyl-1H-imidazol-5(4H)-one derivatives were designed and showed promising anticancer activity. jst.go.jp
The systematic synthesis and screening of these derivative libraries provide crucial data for establishing preliminary SAR trends, which guide further optimization efforts.
Influence of Substituent Effects on Molecular Recognition and Binding Properties
The nature and position of substituents on the 1-(1H-imidazol-4-yl)-ethanol scaffold play a critical role in the molecule's ability to recognize and bind to its biological target. These substituent effects can be electronic or steric in nature.
Electronic effects of substituents on aromatic rings can significantly alter binding affinity. For example, in a series of YC-1 analogs, the placement of electron-donating or electron-withdrawing groups on the benzyl (B1604629) substituent had a pronounced effect on their inhibitory activity. nih.gov Specifically, fluoro or cyano substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov Similarly, for 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, the position of substituents on an aniline (B41778) ring was found to be a prerequisite for molecular recognition with the GABA-A receptor. acs.org
Steric factors, such as the size and shape of substituents, are also crucial. In the case of 1H-imidazo[4,5-c]quinolin-4-amine derivatives acting as A3 adenosine (B11128) receptor positive allosteric modulators, the introduction of bulky hydrophobic alkyl and cycloalkyl groups at the 2-position of the imidazoquinoline core was shown to enhance activity. nih.gov A trend of increasing Emax was observed when moving from a 2-cyclopropyl to a 2-cyclononyl derivative, indicating that a larger hydrophobic substituent is favored for this particular interaction. nih.gov
The imidazole ring itself is a key pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor, which is fundamental for molecular recognition. nih.gov The specific substitution pattern on the imidazole ring can influence its tautomeric equilibrium and electronic properties, thereby affecting its interaction with target proteins. nih.gov For example, in a series of 4-(1H-imidazol-2-yl)-2,6-dialkoxyphenol derivatives, a variety of substituents at the 4- and 5-positions of the imidazole ring were well-tolerated, leading to potent inhibition of neutral sphingomyelinase 2 (nSMase2). nih.gov
The following table summarizes the effect of different substituents on the biological activity of some imidazole derivatives.
| Scaffold | Substituent Position | Substituent | Effect on Activity | Reference |
| 1-Benzyl indazole (YC-1 analog) | ortho-position of benzene ring | Fluoro, Cyano | Increased inhibitory activity | nih.gov |
| 1-Benzyl indazole (YC-1 analog) | meta/para-position of benzene ring | Fluoro, Cyano | Reduced inhibitory activity | nih.gov |
| 1H-Imidazo[4,5-c]quinolin-4-amine | 2-position | Cyclopropyl to Cyclononyl | Increased Emax for A3AR PAM activity | nih.gov |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Amide alkyl chain | Pyrrolidine ring | Maintained key hydrogen bonds with His102 and Ser206 at the α1/γ2 interface of the GABA-A receptor | acs.org |
Stereoisomeric Effects in the Modulation of Biological Interactions
Chirality is a critical factor in the biological activity of many drugs, and the 1-(1H-imidazol-4-yl)-ethanol core contains a stereocenter at the carbon atom bearing the hydroxyl group. As a result, its derivatives can exist as different stereoisomers (enantiomers or diastereomers), which can exhibit significantly different pharmacological properties.
The differential interaction of stereoisomers with their biological targets is a well-established phenomenon, arising from the chiral nature of proteins, such as receptors and enzymes. These targets can selectively bind to one stereoisomer over another, leading to differences in potency, efficacy, and even the type of pharmacological activity.
In the context of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, it has been shown that the stereochemistry can have a profound impact on antifungal activity. For example, one study reported that the (-)-enantiomer of a specific ester derivative, (-)-15 , was the most potent antifungal agent against several Candida species. researchgate.net This highlights the importance of stereoselectivity in the interaction with the fungal target enzyme, likely lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net
The separation and individual testing of stereoisomers are therefore crucial steps in SAR studies. Methods such as chiral chromatography are often employed to isolate the pure enantiomers. The binding of ligands to proteins like human serum albumin (HSA) can also be stereospecific, which can influence the pharmacokinetic profile of a drug. jst.go.jp
The following table presents data on the activity of a stereoisomer compared to a mixture or other isomers.
| Compound | Stereochemistry | Target Organism/Enzyme | Activity (MIC in µg/mL) | Reference |
| 15 | (-) enantiomer | Candida parapsilosis | 0.08 | researchgate.net |
| 15 | (-) enantiomer | Candida albicans | 0.125 | researchgate.net |
| 15 | (-) enantiomer | Candida krusei | 0.125 | researchgate.net |
| 15 | (-) enantiomer | Candida tropicalis | 0.27 | researchgate.net |
Development of Predictive Models for Structure-Activity Correlations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.
For imidazole-containing compounds, various QSAR studies have been successfully conducted. These models typically use molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For example, a QSAR study on 1-tolyl-3-aryl-4-methylimidazole-2-thiones identified the importance of electronic parameters, specifically polarizability and dipole moment, for their antibacterial activity. inventi.in
The development of a QSAR model involves several steps:
Data Set Preparation: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation and external validation. nih.gov
For instance, 2D-QSAR models have been developed for imidazoquinazoline derivatives to correlate their structures with their antitumor activity against the MCF7 human mammary carcinoma cell line. mdpi.com Such models can help in exploring potentially more potent compounds within the same chemical class. mdpi.com The use of machine learning techniques in QSAR is becoming increasingly common, allowing for the modeling of complex, non-linear relationships between structure and activity in large and diverse datasets. nih.gov These predictive models are valuable tools in modern drug discovery, enabling a more rational and efficient approach to the design of novel therapeutic agents. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The demand for greener, more efficient chemical processes has driven significant innovation in the synthesis of imidazole (B134444) derivatives. Future research will likely move beyond traditional methods towards more sustainable and cost-effective approaches.
Green Chemistry and Novel Catalysts Modern synthetic chemistry is increasingly focused on environmentally friendly protocols. scispace.com One-pot, multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.net The use of biodegradable and recyclable catalysts is a key aspect of this trend. For instance, deep eutectic solvents (DESs), which can act as both the reaction medium and catalyst, offer a sustainable alternative to conventional organic solvents. researchgate.net A ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully used for the one-pot synthesis of substituted imidazoles with good to excellent yields and high purity. researchgate.net This system demonstrates excellent recyclability, showing no significant loss in catalytic performance after five consecutive runs. researchgate.net Similarly, simple and widely available biocatalysts like lemon juice have been employed for the three-component condensation reaction of benzil, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) to produce 2,4,5-triaryl-1H-imidazole derivatives. scispace.com
Solvent-free reaction conditions represent another major advancement in sustainable synthesis. researchgate.netbohrium.com The use of reusable catalysts such as silica (B1680970) sulfuric acid or magnetically recoverable nanocatalysts allows for the synthesis of trisubstituted imidazoles with high yields and simple, chromatography-free work-up procedures. researchgate.netbohrium.com
Advanced Synthesis Techniques Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.commdpi.com This technique has been successfully applied to the synthesis of imidazole derivatives, including the ring-opening of epoxides. mdpi.com For example, the reaction of imidazole with phenyl glycidyl (B131873) ether can be completed in just one minute under microwave irradiation at 120 °C. mdpi.com Ultrasound-assisted synthesis is another green technique that enhances reaction rates and yields while reducing pollution and costs. mdpi.com
Continuous flow technology offers a scalable, efficient, and cost-effective alternative to batch processing for producing key pharmaceutical intermediates. google.com This methodology has been applied to the synthesis of 2-(1H-Imidazol-4-yl)ethanamine (histamine), a closely related compound, demonstrating its potential for the large-scale, energy-efficient production of imidazole-based active pharmaceutical ingredients. google.com
Table 1: Comparison of Sustainable Synthetic Methodologies for Imidazole Derivatives This table is interactive. Click on the headers to sort the data.
| Methodology | Catalyst | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvent (DES) | Ternary DES (dimethyl urea, SnCl₂, HCl) | Dual solvent and catalyst | Biodegradable, recyclable, high yields, mild conditions | researchgate.net |
| Biocatalysis | Lemon Juice | Ethanol (B145695) | Inexpensive, non-toxic, biodegradable, easy work-up | scispace.com |
| Microwave-Assisted | None specified | Solvent-free | Rapid reaction (1 min), good yield (53%) | mdpi.com |
| Nanocatalysis | Fe₃O₄@C@PrNHSO₃H NPs | Solvent-free | Magnetically recoverable, reusable (8 times), high yields | bohrium.com |
| Ultrasound-Assisted | Bi₁.₅(Lu,Er)₀.₅O₃ nano-catalyst | Not specified | High yields (~90%), very short reaction time (5 min) | mdpi.com |
| Solid Acid Catalysis | Silica Sulfuric Acid | Solvent-free | Inexpensive, recoverable, high yields | researchgate.net |
Integration of Advanced Computational and Experimental Approaches for Compound Design
The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery. This integrated approach allows for the rational design of novel molecules with optimized properties, saving significant time and resources.
Computational Modeling and In Silico Screening Computational tools are instrumental in the design of new imidazole-based compounds. nih.govnih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to predict how a molecule will bind to a specific protein target. nih.govnih.govresearchgate.net For instance, researchers have used computational screening of natural product databases to identify imidazole-based compounds as potential inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). nih.gov The initial virtual screening was followed by experimental validation, which confirmed the anti-parasitic action of a promising imidazole-based hit. nih.gov
In another example, computational design was used to optimize polyimidazole derivatives as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key target in cholesterol regulation. nih.govacs.org Starting with a known compound, researchers used docking and MD simulations to design new diimidazole analogues with improved binding affinity, which were then synthesized and biologically evaluated. nih.govacs.org Density Functional Theory (DFT) calculations are also employed to understand the electronic properties and reactivity of imidazole derivatives, which can help in predicting reaction mechanisms and designing more stable and effective compounds. bohrium.comresearchgate.net
Experimental Synthesis and Validation The insights gained from computational studies guide the synthesis of targeted compounds. The synthesis of a novel ERK inhibitor, BL-EI001, was based on an imidazole-ethanol scaffold. oncotarget.com The process involved reacting 2-chloro-1-(2,4-dichloro-phenyl) ethanone (B97240) with imidazole, followed by reduction with potassium borohydride (B1222165) to create the crucial 2-(1H-imidazol-1-yl)-1-phenylethanol intermediate. oncotarget.com This intermediate was then condensed with a chloromethyl-substituted aromatic compound to yield the final product. oncotarget.com The biological activity of these rationally designed compounds is then tested through a battery of in vitro assays to validate the computational predictions. nih.govnih.govoncotarget.com This iterative cycle of design, synthesis, and testing accelerates the discovery of potent and specific therapeutic agents. nih.gov
Table 2: Application of Computational and Experimental Approaches in Imidazole Scaffold Design This table is interactive. Click on the headers to sort the data.
| Target/Application | Computational Method(s) | Experimental Approach | Key Finding | Reference |
|---|---|---|---|---|
| Antiparasitic (Toxoplasmosis) | Molecular Docking (Glide), ADME/Toxicity Prediction | In vitro anti-T. gondii assays | Identification of an imidazole-based natural compound with strong anti-parasitic action. | nih.gov |
| Cardiovascular (PCSK9 Inhibition) | Molecular Docking, Metadynamics, Molecular Dynamics (MD) | Synthesis of diimidazole analogues, in vitro inhibition assays | Optimization of a triimidazole hit to potent diimidazole derivatives with dual PCSK9/HMG-CoAR inhibitory activity. | nih.govacs.org |
| Anticancer (ERK Inhibition) | Molecular Dynamics (MD) simulations | Synthesis of imidazole-ethanol derivatives, cell viability and apoptosis assays | Design and validation of a novel ERK inhibitor (BL-EI001) that induces apoptosis in breast cancer cells. | oncotarget.com |
| Reaction Mechanism Analysis | Density Functional Theory (DFT) | Synthesis of 4,5-diphenyl-1H-imidazole derivatives | DFT calculations confirmed the most plausible reaction mechanism, guiding the selection of reactants for an efficient green synthesis. | bohrium.com |
Discovery of New Chemical Space Modalities from Imidazole-Ethanol Scaffolds
The imidazole-ethanol scaffold is a versatile starting point for exploring new areas of chemical space. The goal is to move beyond simple analogues and create fundamentally new molecular architectures with novel biological activities. researchgate.net The limited structural diversity of scaffolds in many compound libraries has hampered drug discovery, creating a need for new synthetic methods that can rapidly generate diverse and complex molecules. researchgate.net
Scaffold Diversity through Modular Synthesis One powerful strategy is the development of modular synthetic routes that allow for independent variation of different parts of the molecule. rsc.org A highly efficient and modular approach was developed to synthesize 30 distinct scaffolds suitable for CNS drug discovery from just a handful of common precursors. rsc.org This method, which involves preparing versatile cyclization precursors and applying a toolkit of different cyclization reactions, enables the creation of diverse fused, spiro, and bridged bicyclic ring systems. rsc.org Applying such a modular philosophy to the 1-(1H-Imidazol-4-yl)-ethanol HCl scaffold could rapidly generate a library of structurally unique compounds for biological screening.
Multicomponent Reactions (MCRs) and Cyclization MCRs are exceptionally well-suited for building molecular diversity. rsc.org A two-step approach involving an MCR followed by a cyclization reaction has been used to convert basic amine moieties into neutral cyclic derivatives, effectively modulating the physicochemical properties of the resulting scaffolds. acs.org This strategy allows for the creation of diverse 5-, 6-, and 7-membered cyclic carbamates, thio-carbamates, and sulfamates, significantly expanding the accessible chemical space from a common set of starting materials. acs.org
The imidazole ring itself is a key component in many natural products, and natural product-inspired design is a fruitful approach for creating new scaffolds. researchgate.net By incorporating the structural features of known pharmacophores into new libraries, researchers can increase the probability of discovering novel biological activities. researchgate.net The imidazole-ethanol scaffold provides a robust foundation upon which a vast array of new chemical entities can be built, promising a continued pipeline of innovative therapeutic candidates. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
